molecular formula C17H21NO B1665822 Atomoxetin CAS No. 83015-26-3

Atomoxetin

Katalognummer: B1665822
CAS-Nummer: 83015-26-3
Molekulargewicht: 255.35 g/mol
InChI-Schlüssel: VHGCDTVCOLNTBX-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atomoxetine is a selective norepinephrine reuptake inhibitor primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). It is marketed under the brand name Strattera. Unlike stimulant medications, atomoxetine is a non-stimulant and is often chosen for patients who may not respond well to or cannot tolerate stimulant medications. Atomoxetine enhances executive functions such as self-motivation, sustained attention, inhibition, working memory, reaction time, and emotional self-regulation .

Wirkmechanismus

Target of Action

Atomoxetine, also known by the brand name Strattera, is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) . Its primary target is the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine (NE) in the brain . Atomoxetine also binds to the serotonin transporter (SERT) and blocks the N-methyl-d-aspartate (NMDA) receptor, indicating a role for the glutamatergic system in the pathophysiology of ADHD .

Mode of Action

Atomoxetine inhibits the presynaptic norepinephrine transporter (NET), preventing the reuptake of NE throughout the brain . This increases the concentration of NE in the synaptic cleft, enhancing noradrenergic transmission . Atomoxetine also inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex .

Biochemical Pathways

The inhibition of NET by atomoxetine leads to increased levels of norepinephrine and dopamine within the prefrontal cortex . This is beneficial in the treatment of ADHD as dopamine activation in the subcortical nucleus accumbens and striatum is associated with many stimulant-associated side effects and an increase in abuse potential .

Pharmacokinetics

Atomoxetine is rapidly and completely absorbed after oral administration, with an absolute oral bioavailability ranging from 63 to 94% . It is primarily metabolized by the cytochrome P450 (CYP) 2D6 enzyme . The systemic plasma clearance of atomoxetine is 0.35 and 0.03 L/h/kg in extensive and poor metabolisers, respectively . Atomoxetine reaches maximum plasma concentration within about 1–2 hours of administration . In extensive metabolisers, atomoxetine has a plasma half-life of 5.2 hours, while in poor metabolisers, atomoxetine has a plasma half-life of 21.6 hours .

Result of Action

Atomoxetine’s action on the norepinephrine and dopamine neurotransmitter systems in the brain helps improve symptoms associated with ADHD, including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity . At high concentrations, atomoxetine can cause cell death and an increase in cytosolic and mitochondrial reactive oxygen species, and alterations in mitochondrial mass, membrane potential and autophagy .

Action Environment

The pharmacokinetics of atomoxetine can be influenced by various factors, including food, CYP2D6 and CYP2C19 phenotypes, and drug-drug interactions . Genetic polymorphisms of genes encoding pharmacological targets, such as NET/SLC6A2 and dopamine β hydroxylase (DBH), can also affect the treatment response . Environmental stressors and the nature and causes of ADHD can also influence the efficacy of atomoxetine .

Wissenschaftliche Forschungsanwendungen

Atomoxetin hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Modellverbindung bei der Untersuchung der selektiven Noradrenalin-Wiederaufnahmehemmung verwendet.

    Biologie: Wird auf seine Auswirkungen auf die Neurotransmitterregulation und die Gehirnfunktion untersucht.

    Medizin: Wird hauptsächlich zur Behandlung von ADHS eingesetzt. Es wird auch auf eine mögliche Verwendung bei der Behandlung anderer Erkrankungen wie kognitiver Entkopplungssyndrom und bestimmter affektiver Störungen untersucht.

    Industrie: Wird in der pharmazeutischen Industrie für die Entwicklung von ADHS-Medikamenten eingesetzt .

5. Wirkmechanismus

This compound wirkt, indem es den Noradrenalintransporter hemmt und so die Wiederaufnahme von Noradrenalin in präsynaptische Neuronen verhindert. Dies erhöht die Konzentration von Noradrenalin im synaptischen Spalt und verstärkt die Neurotransmission. This compound hat auch eine gewisse Affinität für den Serotonintransporter und kann den N-Methyl-D-Aspartat-Rezeptor blockieren, was auf eine Rolle des glutamatergen Systems bei seinem Wirkmechanismus hindeutet .

Ähnliche Verbindungen:

    Methylphenidat: Ein Stimulans, das häufig für ADHS eingesetzt wird.

    Dextroamphetamin: Ein weiteres Stimulans, das für ADHS eingesetzt wird.

    Lisdexamfetamin: Ein Prodrug von Dextroamphetamin, das für ADHS eingesetzt wird.

    Bupropion: Ein Antidepressivum, das auch einige Noradrenalin-Wiederaufnahmehemmungseigenschaften besitzt.

Vergleich:

    This compound vs. Methylphenidat: this compound ist ein Nicht-Stimulans, während Methylphenidat ein Stimulans ist. This compound hat im Vergleich zu Methylphenidat ein geringeres Missbrauchspotenzial und eine geringere Abhängigkeit.

    This compound vs. Dextroamphetamin: Beide werden für ADHS eingesetzt, aber this compound ist ein Nicht-Stimulans und hat einen anderen Wirkmechanismus.

    This compound vs. Lisdexamfetamin: Lisdexamfetamin ist ein Stimulans-Prodrug, während this compound ein Nicht-Stimulans ist. This compound wird häufig für Patienten gewählt, die nicht gut auf Stimulanzien ansprechen.

    This compound vs. Bupropion: Beide haben Noradrenalin-Wiederaufnahmehemmungseigenschaften, aber Bupropion wird hauptsächlich als Antidepressivum eingesetzt .

This compound zeichnet sich durch seine Nicht-Stimulans-Natur und seine spezifische Wirkung auf die Noradrenalin-Wiederaufnahme aus, was es zu einer einzigartigen Option für die Behandlung von ADHS macht.

Biochemische Analyse

Biochemical Properties

Atomoxetine interacts with the presynaptic norepinephrine transporter, preventing the reuptake of norepinephrine throughout the brain . This interaction enhances the executive functions of self-motivation, sustained attention, inhibition, working memory, reaction time, and emotional self-regulation .

Cellular Effects

Atomoxetine has been shown to specifically increase norepinephrine and dopamine within the prefrontal cortex, but not in the nucleus accumbens or striatum . This is beneficial in the treatment of ADHD as dopamine activation in the subcortical nucleus accumbens and striatum is associated with many stimulant-associated side effects .

Molecular Mechanism

The molecular mechanism of atomoxetine involves the selective inhibition of the presynaptic norepinephrine transporter . This prevents the reuptake of norepinephrine throughout the brain and inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex .

Temporal Effects in Laboratory Settings

In a study involving young spontaneously hypertensive rats, an animal model of ADHD, atomoxetine was administered for 21 consecutive days . The motor activity improved continuously in the group treated with atomoxetine at a dose of 1 mg/Kg/day .

Dosage Effects in Animal Models

In the same study, the effects of atomoxetine were observed to vary with different dosages . The motor activity improved more in the group treated with atomoxetine at a dose of 1 mg/Kg/day than in the groups treated with atomoxetine at a dose of 0.25 mg/Kg/day or 0.5 mg/Kg/day .

Metabolic Pathways

Atomoxetine is primarily metabolized in the liver via the cytochrome P450 2D6 enzyme pathway . This pathway converts atomoxetine into its main active metabolite, 4-hydroxyatomoxetine .

Transport and Distribution

Atomoxetine has high aqueous solubility and biological membrane permeability that facilitates its rapid and complete absorption after oral administration . The volume of distribution is 0.85 L/kg, indicating that atomoxetine is distributed in total body water in both extensive and poor metabolisers .

Subcellular Localization

Given its mechanism of action, it is likely that atomoxetine is localized at the presynaptic neuron where it interacts with the norepinephrine transporter .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Atomoxetin wurde ursprünglich von Eli Lilly entwickelt. Der Prozess umfasst mehrere wichtige Schritte:

    Chlorierung: Die Hydroxyl-Derivate werden unter Verwendung von Thionylchlorid und trockenem Chlorwasserstoff in Gegenwart von Chloroform chloriert.

    Kristallisation: Das Rohprodukt wird isoliert und in Gegenwart von Aceton weiter kristallisiert, um ein Zwischenprodukt zu erhalten.

    Arylierung: Das Zwischenprodukt wird aryliert, um this compound zu bilden.

    Auflösung: Das nicht-racemische this compound wird durch Auflösung mit L-Mandelsäure zu Mandelatsalz gewonnen.

    Umwandlung: Das Mandelatsalz wird schließlich in Atomoxetinhydrochlorid umgewandelt

Industrielle Produktionsverfahren: Die industrielle Produktion von Atomoxetinhydrochlorid beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeuten zu verbessern und die kommerzielle Synthese zu erleichtern. Dazu gehört die Kontrolle der Bildung von Verunreinigungen und die Sicherstellung der Reinheit des Endprodukts .

Arten von Reaktionen:

    Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel.

    Reduktion: Reduktionsreaktionen können auftreten, obwohl sie weniger häufig sind.

    Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere an nucleophilen Substitutionen.

Häufige Reagenzien und Bedingungen:

    Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Lösungsmittel: Acetonitril, Chloroform, Aceton.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

    Methylphenidate: A stimulant medication commonly used for ADHD.

    Dextroamphetamine: Another stimulant used for ADHD.

    Lisdexamfetamine: A prodrug of dextroamphetamine used for ADHD.

    Bupropion: An antidepressant that also has some norepinephrine reuptake inhibition properties.

Comparison:

    Atomoxetine vs. Methylphenidate: Atomoxetine is a non-stimulant, whereas methylphenidate is a stimulant. Atomoxetine has a lower potential for abuse and dependence compared to methylphenidate.

    Atomoxetine vs. Dextroamphetamine: Both are used for ADHD, but atomoxetine is non-stimulant and has a different mechanism of action.

    Atomoxetine vs. Lisdexamfetamine: Lisdexamfetamine is a stimulant prodrug, while atomoxetine is a non-stimulant. Atomoxetine is often chosen for patients who do not respond well to stimulants.

    Atomoxetine vs. Bupropion: Both have norepinephrine reuptake inhibition properties, but bupropion is primarily used as an antidepressant .

Atomoxetine stands out due to its non-stimulant nature and its specific action on norepinephrine reuptake, making it a unique option for treating ADHD.

Biologische Aktivität

Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI) primarily used for the treatment of attention-deficit/hyperactivity disorder (ADHD) in various age groups. Its pharmacological profile, mechanism of action, and clinical efficacy have been extensively studied, revealing significant insights into its biological activity.

Atomoxetine selectively inhibits the norepinephrine transporter (NET), leading to increased extracellular levels of norepinephrine in the brain. It also shows some binding affinity to serotonin and dopamine transporters, which may contribute to its therapeutic effects beyond mere norepinephrine reuptake inhibition . The compound's ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system (CNS), making it effective in managing ADHD symptoms.

Pharmacokinetics

Atomoxetine's pharmacokinetics are influenced by genetic polymorphisms, particularly in the cytochrome P450 2D6 (CYP2D6) enzyme. Individuals classified as poor metabolizers can experience significantly higher plasma concentrations of atomoxetine, which can lead to enhanced therapeutic effects or increased risk of adverse effects .

Key Pharmacokinetic Parameters:

ParameterValue
Volume of Distribution1.6-2.6 L/kg (oral), 0.85 L/kg (IV)
Protein Binding98.7%
MetabolismCYP2D6 pathway
Half-lifeApproximately 5 hours

Clinical Efficacy

Numerous studies have demonstrated atomoxetine's efficacy in reducing ADHD symptoms in both children and adults. A double-blind, placebo-controlled trial involving children showed significant reductions in ADHD-IV Rating Scale scores, with a mean change of -13.2 for atomoxetine compared to -5.8 for placebo (p = .009) . In adults, atomoxetine was also found to be statistically superior to placebo in reducing inattentive and hyperactive symptoms over a treatment period .

Case Study Summary:

  • Population: Children aged 5-6 years
  • Sample Size: 22 participants
  • Response Rate: 72.7% achieved significant improvement based on Clinical Global Impression (CGI) scores.
  • Mean Dose: 1.25 mg/kg per day

Safety and Tolerability

Atomoxetine has an acceptable safety profile, with common adverse effects including decreased appetite, gastrointestinal upset, and sedation . Long-term studies indicate that while atomoxetine may lead to some increases in heart rate and blood pressure compared to placebo, it generally remains well-tolerated over extended periods .

Adverse Events Comparison:

Adverse EventAtomoxetine (%)Placebo (%)
Total Adverse Events47.037.6
Diastolic Blood Pressure Change-0.1-2.3
Weight Change-0.2+1.1

Eigenschaften

IUPAC Name

(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGCDTVCOLNTBX-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1O[C@H](CCNC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044297
Record name Atomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Atomoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

64-65 ºC at 0.760 mmHg
Record name Atomoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

White to practically white solid ... solubility of 27.8 mg/L in water. /Hydrochloride/, 3.90e-03 g/L
Record name Atomoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOMOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7352
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Atomoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Atomoxetine is known to be a potent and selective inhibitor of the norepinephrine transporter (NET), which prevents cellular reuptake of norepinephrine throughout the brain, which is thought to improve the symptoms of ADHD. More recently, positron emission tomography (PET) imaging studies in rhesus monkeys have shown that atomoxetine also binds to the serotonin transporter (SERT), and blocks the N-methyl-d-aspartate (NMDA) receptor, indicating a role for the glutamatergic system in the pathophysiology of ADHD., The selective norepinephrine (NE) transporter inhibitor atomoxetine (formerly called tomoxetine or LY139603) has been shown to alleviate symptoms in Attention Deficit/Hyperactivity Disorder (ADHD). We investigated the mechanism of action of atomoxetine in ADHD by evaluating the interaction of atomoxetine with monoamine transporters, the effects on extracellular levels of monoamines, and the expression of the neuronal activity marker Fos in brain regions. Atomoxetine inhibited binding of radioligands to clonal cell lines transfected with human NE, serotonin (5-HT) and dopamine (DA) transporters with dissociation constants (K(i)) values of 5, 77 and 1451 nM, respectively, demonstrating selectivity for NE transporters. In microdialysis studies, atomoxetine increased extracellular (EX) levels of NE in prefrontal cortex (PFC) 3-fold, but did not alter 5-HT(EX) levels. Atomoxetine also increased DA(EX) concentrations in PFC 3-fold, but did not alter DA(EX) in striatum or nucleus accumbens. In contrast, the psychostimulant methylphenidate, which is used in ADHD therapy, increased NE(EX) and DA(EX) equally in PFC, but also increased DA(EX) in the striatum and nucleus accumbens to the same level. The expression of the neuronal activity marker Fos was increased 3.7-fold in PFC by atomoxetine administration, but was not increased in the striatum or nucleus accumbens, consistent with the regional distribution of increased DA(EX). We hypothesize that the atomoxetine-induced increase of catecholamines in PFC, a region involved in attention and memory, mediates the therapeutic effects of atomoxetine in ADHD. In contrast to methylphenidate, atomoxetine did not increase DA in striatum or nucleus accumbens, suggesting it would not have motoric or drug abuse liabilities.
Record name Atomoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATOMOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7352
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

83015-26-3, 82248-59-7
Record name Atomoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83015-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atomoxetine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083015263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atomoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atomoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, (γR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.306
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATOMOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASW034S0B8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATOMOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7352
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Atomoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

161-165 ºC
Record name Atomoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00289
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

reacting an alkoxide of N-methyl-3-phenyl-3-hydroxypropylamine with 2-fluorotoluene in 1,3-dimethyl-2-imidazolidinone to give N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine;
[Compound]
Name
alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atomoxetine
Reactant of Route 2
Reactant of Route 2
Atomoxetine
Reactant of Route 3
Reactant of Route 3
Atomoxetine
Reactant of Route 4
Reactant of Route 4
Atomoxetine
Reactant of Route 5
Reactant of Route 5
Atomoxetine
Reactant of Route 6
Reactant of Route 6
Atomoxetine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.